molecular formula C8H6ClNO B12618254 3-Chloro-2H-1,4-benzoxazine CAS No. 918968-03-3

3-Chloro-2H-1,4-benzoxazine

Cat. No.: B12618254
CAS No.: 918968-03-3
M. Wt: 167.59 g/mol
InChI Key: DOWNDEDHCHJRAP-UHFFFAOYSA-N
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Description

3-Chloro-2H-1,4-benzoxazine is a key synthetic intermediate in medicinal chemistry, serving as a privileged scaffold for developing novel therapeutic agents. Its high reactivity, particularly at the C-3 position, makes it a valuable precursor for constructing diverse chemical libraries through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . Researchers utilize this compound to develop new antibacterial agents to address the critical global health threat of antibiotic-resistant pathogens such as Mycobacterium tuberculosis and Streptococcus dysgalactiae . The benzoxazine core is also a significant pharmacophore in anticancer research. Structural analogs have demonstrated potent activity as human topoisomerase I inhibitors, a validated target for cancer therapy, functioning as both catalytic inhibitors and topoisomerase poisons that can induce cell death in cancer cells . Furthermore, this core structure is found in compounds evaluated for antiproliferative activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116), with mechanisms of action that can include kinase inhibition and the induction of apoptotic or pyroptotic cell death pathways . For Research Use Only (RUO). Not for diagnostic or therapeutic use. Researchers are advised to consult specialized chemical databases and the primary scientific literature for comprehensive safety data, spectroscopic data (NMR, MS), and specific synthetic protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918968-03-3

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

3-chloro-2H-1,4-benzoxazine

InChI

InChI=1S/C8H6ClNO/c9-8-5-11-7-4-2-1-3-6(7)10-8/h1-4H,5H2

InChI Key

DOWNDEDHCHJRAP-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=CC=CC=C2O1)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 2h 1,4 Benzoxazine and Its Derivatives

Classical Synthesis Approaches

Traditional methods for synthesizing the 1,4-benzoxazine core often involve sequential reactions, including condensation, cyclization, and reduction steps. These foundational techniques have been widely used and provide reliable pathways to a diverse range of benzoxazine (B1645224) derivatives.

Condensation Reactions involving Substituted 2-Aminophenols and Acyl Chlorides

A primary and widely adopted method for the synthesis of 1,4-benzoxazin-3-one derivatives involves the condensation reaction between a substituted 2-aminophenol and an acyl chloride, such as chloroacetyl chloride. researchgate.net This reaction typically proceeds by N-acylation of the 2-aminophenol to form an o-hydroxy chloroacetamido phenol intermediate. researchgate.net The reaction is often carried out in the presence of a base, like potassium carbonate, to neutralize the hydrogen chloride byproduct. researchgate.net This intermediate is then poised for a subsequent intramolecular cyclization to form the benzoxazine ring. While many protocols focus on the synthesis of benzoxazoles, the underlying principle of condensing 2-aminophenols with acyl chlorides is a cornerstone of benzazole chemistry and is directly adaptable for creating the necessary precursors for benzoxazine synthesis. mdpi.comnih.gov

Table 1: Examples of Condensation Reactions for Benzoxazin-3-one Synthesis

2-Aminophenol Derivative Acyl Chloride Base/Solvent Intermediate Product Reference
o-Aminophenol Chloroacetyl chloride K2CO3 / DMF o-Chloro acetamidophenol researchgate.net

Cyclization Reactions for Benzoxazine Core Formation

The formation of the benzoxazine ring is the key step in these syntheses. Following the initial condensation, an intramolecular cyclization is induced to form the heterocyclic core. In the case of the intermediate formed from 2-aminophenol and chloroacetyl chloride, refluxing in a solvent like DMF with a base such as anhydrous potassium carbonate facilitates an intramolecular Williamson ether synthesis, where the phenoxide attacks the carbon bearing the chlorine atom to close the ring and form the 1,4-benzoxazin-3-one structure. researchgate.net

Alternative cyclization strategies have also been developed. One innovative approach involves a yttrium triflate (Y(OTf)3)-catalyzed cascade reaction between benzoxazoles and propargyl alcohols, which proceeds through a ring-opening and regioselective ring-closure process to form the 1,4-benzoxazine scaffold. rsc.org Another classical method, known as the Mannich condensation, involves a one-pot reaction of a phenol, a primary amine, and formaldehyde (typically in a 1:1:2 molar ratio) to directly form the 3,4-dihydro-2H-1,3-benzoxazine ring system. researchgate.net

Reductive Cyclization Strategies

Reductive cyclization offers an alternative and efficient pathway, particularly for the synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. nih.gov This strategy typically begins with a substituted 2-nitrophenol as the starting material. nih.govresearchgate.net The first step is an O-alkylation of the phenolic hydroxyl group, for instance, with an α-bromo ester like methyl 2-bromoalkanoate. nih.gov This reaction yields a 2-nitro ester intermediate. nih.gov

The crucial step is the subsequent "green" catalytic reductive cyclization of the nitro group. nih.gov The nitro group is reduced to an amino group, which then spontaneously undergoes intramolecular cyclization with the adjacent ester group to form the benzoxazinone ring in a single transformation. nih.gov This method is valued for its efficiency and use of readily available starting materials. researchgate.net

Table 2: Reductive Cyclization for 1,4-Benzoxazin-3(4H)-one Derivatives

Starting Material Alkylating Agent Catalyst Key Step Product Reference
2-Nitrophenols Methyl 2-bromoalkanoates - O-alkylation 2-Nitro ester intermediates nih.gov
2-Nitro ester intermediates - Catalytic hydrogenation Reductive cyclization 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones nih.gov

Advanced and Sustainable Synthesis Techniques

Modern synthetic chemistry emphasizes the development of more efficient, economical, and environmentally friendly procedures. For benzoxazine synthesis, this has led to the emergence of one-pot reactions and the use of alternative energy sources like microwaves to accelerate reactions and improve outcomes.

One-Pot Synthetic Procedures

Another example is the one-pot synthesis of 2H-1,3-benzoxazines (an isomer) from imino-pyridines using copper, hydrogen peroxide, and triethylamine. nih.gov This process involves a copper-directed hydroxylation followed by an oxidative intramolecular C-O bond formation. nih.gov Such procedures showcase the move towards more streamlined and efficient synthetic routes in heterocyclic chemistry. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide range of chemical reactions. beilstein-journals.orgeurekaselect.com Compared to conventional heating, which can be slow and inefficient, microwave irradiation provides rapid and direct internal heating of the reaction mixture, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions. beilstein-journals.orgeurekaselect.com

This technology has been successfully applied to the synthesis of benzoxazine derivatives. An efficient and eco-friendly one-step synthesis of benzoxazine-2,4-diones from phthalic anhydrides and trimethylsilyl azide was developed using microwave irradiation, showing significant improvement over conventional heating. researchgate.net Microwave conditions have also been effectively used in the synthesis of N-aryl-1,4-benzoxazin-3-ones. researchgate.net The use of microwave assistance can be crucial in driving reactions to completion and can even provide access to products or regioisomers that are not obtainable through traditional heating methods. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Method (Time) Microwave Method (Time) Yield Improvement Reference
Synthesis of N-alkylated 2-pyridones 180 min 15 min 65-77% to 81-94% beilstein-journals.org
Synthesis of benzoxazine-2,4-diones - Significantly shorter Yields of 30-90% researchgate.net

Metal-Free Carbon-Carbon Coupling Reactions (SNAr)

A sustainable and efficient method for the synthesis of 3-aryl-2H-benzo[b] techscience.comorganic-chemistry.orgoxazin-2-one derivatives utilizes a metal-free carbon-carbon coupling reaction under microwave-assisted conditions. researchgate.net This approach is centered on the Nucleophilic Aromatic Substitution (SNAr) mechanism, which avoids the use of metal catalysts, aligning with green chemistry principles. researchgate.net The reaction involves the coupling of 3-chloro-1,4-benzoxazin-2-one scaffolds with various aromatic nucleophiles. researchgate.net This method has been optimized for efficiency, resulting in good yields and significantly reduced reaction times, often simplifying the workup process. researchgate.net The microwave-assisted SNAr reaction has been shown to produce yields ranging from 55% to 82% within a short reaction time of 7 to 12 minutes. researchgate.net

Table 1: Microwave-Assisted SNAr Synthesis of 3-Aryl-2H-benzo[b] techscience.comorganic-chemistry.orgoxazin-2-one Derivatives researchgate.net

Entry Aryl Nucleophile Yield (%) Reaction Time (min)
1 Indole 82% 7
2 5-Methoxyindole 75% 10
3 Pyrrole 65% 12

Transition Metal-Catalyzed Syntheses

Transition metals play a pivotal role in catalyzing the formation of benzoxazine rings, offering high efficiency and selectivity.

Copper-Catalyzed Reactions: A ligand-free, copper-catalyzed cascade reaction has been developed for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones. organic-chemistry.org This method involves the reaction of substituted chloroacetamides with 2-halophenols, providing a broad range of benzoxazinone products. organic-chemistry.org Another approach utilizes a Cu(I)-catalyzed intramolecular C-N cyclization as a key step in a pathway that begins with the Lewis acid-catalyzed ring opening of activated aziridines by 2-halophenols. organic-chemistry.org

Palladium-Catalyzed Reactions: Chiral 3,4-dihydro-2H-benzo[b] techscience.comorganic-chemistry.orgoxazines can be produced with good yield and enantioselectivity through a palladium-organo relay catalysis system. organic-chemistry.org Palladium catalysis is also employed in tandem allylic amination/oxa-Michael addition reactions of vinyl methylene (B1212753) cyclic carbonates with bisnucleophiles to generate various heterocyclic structures, including dihydro-2H-benzo[b] techscience.comorganic-chemistry.orgoxazines. organic-chemistry.org

Yttrium-Catalyzed Reactions: An efficient cascade formal [4+2] cyclization for creating 1,4-benzoxazine scaffolds is catalyzed by Yttrium(III) triflate (Y(OTf)3). rsc.org This process involves the reaction of benzoxazoles with propargyl alcohols, proceeding through a ring-opening and regioselective ring-closure mechanism under mild conditions. rsc.org

Biocatalytic Approaches for Benzoxazine Formation

Biocatalysis offers an environmentally friendly alternative for the synthesis of benzoxazine derivatives. A notable example is the use of Candida antarctica lipase B (Novozym 435) to catalyze a decarboxylative Michael addition in vinylogous carbamate systems. nih.gov This enzymatic reaction facilitates the synthesis of 1,4-benzoxazinone derivatives in a one-pot process that involves Michael addition, ester hydrolysis, and subsequent decarboxylation. nih.gov This method proceeds under mild conditions and produces moderate to high yields (51–90%) without the formation of side products. nih.gov

Table 2: Biocatalytic Synthesis of 1,4-Benzoxazinone Derivatives nih.gov

Entry Substrate Catalyst Yield (%)
1 Vinylogous Carbamate A Novozym 435 85%
2 Vinylogous Carbamate B Novozym 435 90%
3 Vinylogous Carbamate C Novozym 435 83%

Synthesis of Key Intermediates for 3-Chloro-2H-1,4-benzoxazine Derivatives

The availability of key intermediates is fundamental to the successful synthesis of the target benzoxazine structures.

Preparation of 3-Chloro-1,4-benzoxazin-2-one Scaffolds

The 3-chloro-1,4-benzoxazin-2-one scaffold is a critical precursor, particularly for subsequent SNAr reactions. A common method for its synthesis involves treating a 1,4-benzoxazinedione with a Vilsmeier–Haack reagent. researchgate.net This transformation effectively installs the chlorine atom at the 3-position, activating the scaffold for nucleophilic substitution. researchgate.net The preparation of benzoxazine monomers based on diamines like 3,3′-dichloro-4,4′-diaminodiphenylmethane can be complicated by the formation of hyperbranched structures, but careful selection of reaction conditions and solvents, such as a toluene/ethanol (B145695) mixture, can lead to high yields of the desired product. mdpi.comnih.gov

Routes to 4-Amino-3,4-dihydro-2H-1,4-benzoxazines

The synthesis of the 3,4-dihydro-2H-1,4-benzoxazine core, a precursor to N-substituted derivatives, can be achieved through various efficient routes. One prominent method involves a stepwise process starting with the Lewis acid-catalyzed SN2-type ring opening of activated aziridines using 2-halophenols. organic-chemistry.org This is followed by an intramolecular C-N cyclization catalyzed by a copper(I) source, which proceeds with excellent enantio- and diastereospecificity. organic-chemistry.org Another strategy employs a palladium-catalyzed tandem allylic substitution to construct chiral vinyl-substituted dihydro-2H-benzo[b] techscience.comorganic-chemistry.org-oxazines. organic-chemistry.org These foundational methods provide access to the core dihydrobenzoxazine structure, which can be further functionalized to introduce groups like the 4-amino moiety.

Synthesis of Chloroacetylated Benzoxazine Precursors

Chloroacetylated precursors are vital for building certain benzoxazine derivatives. An efficient, ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols provides a direct route to 2H-1,4-benzoxazin-3-(4H)-ones. organic-chemistry.org In a different approach, a one-pot synthesis of 5-dichloroacetyl-6-methyl-9-oxo-1, 5-diazabicyclo[4.3.0]nonane was achieved through ring closure and acylation reactions, where dichloroacetyl chloride was used as the acylating agent. researchgate.net This highlights the utility of chloroacetylating agents in constructing complex heterocyclic systems that can serve as precursors to benzoxazine analogs.

Optimization of Reaction Conditions and Yield Enhancement

Solvent Effects in this compound Synthesis

The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and even the product distribution in the synthesis of benzoxazine rings. The solvent's polarity, boiling point, and ability to dissolve reactants and intermediates play a crucial role. In the synthesis of benzoxazine monomers, for instance, different solvents can affect the formation of byproducts.

Research on the synthesis of benzoxazine monomers from dichlorinated diamines has shown that a mixture of solvents can provide a cleaner product compared to a single solvent system. For example, carrying out the reaction in a toluene/isopropanol mixture resulted in a purer product than in pure toluene, which was attributed to the suppression of side reactions that form insoluble oligomeric structures mdpi.com. In other transition-metal-free synthetic routes to 1,4-benzoxazine derivatives, ethanol has been used effectively as a solvent, highlighting the utility of protic solvents in certain methodologies rsc.org.

Studies on other heterocyclic ring closures, such as for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, identified toluene as the optimal solvent, leading to yields as high as 92.5% under optimized conditions researchgate.net. The selection often involves screening a range of solvents with varying properties, from non-polar (like toluene) to polar aprotic (like acetonitrile) and polar protic (like ethanol), to find the best balance between reactant solubility and reaction pathway stabilization.

Solvent SystemReactantsObservation/OutcomeReference
Toluene/Isopropanol3,3′-dichloro-4,4′-diaminodiphenylmethane, Phenol, ParaformaldehydeYielded a much cleaner product compared to pure toluene. mdpi.com
Tolueneo-nitrophenol, 1-chloro-acetoneOptimal solvent, achieving a yield of 92.5%. researchgate.net
Ethanolα-aminocarbonylsEffective in a one-pot tandem reaction for 1,4-benzoxazine derivatives. rsc.org
Acetonitrile (MeCN)1,4-benzoxazinone, ChalconeUsed as a solvent in biocatalytic Michael addition for derivative synthesis. researchgate.net

Temperature and Time Optimization

Reaction temperature and duration are interdependent parameters that must be co-optimized to maximize yield and minimize the formation of degradation products or unwanted side reactions. The optimal temperature provides the necessary activation energy for the desired reaction to proceed at a reasonable rate without promoting competing pathways.

For the synthesis of benzoxazine monomers from 3,3′-dichloro-4,4′-diaminodiphenylmethane, the reaction temperature was raised to 80–90 °C and maintained for 8 hours mdpi.com. This specific time-temperature profile was determined to be optimal for driving the reaction to completion while maintaining product integrity, resulting in yields of 90-95% mdpi.com.

In a different synthetic approach for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine, the optimal conditions were found to be a lower temperature of 45-50°C but for a longer duration of 15 hours researchgate.net. This suggests that for certain substrates and reaction mechanisms, a milder temperature over an extended period can be more effective. The use of alternative energy sources like microwave irradiation has also been explored to dramatically shorten reaction times from hours to minutes researchgate.net.

Temperature (°C)Time (h)Benzoxazine DerivativeYield (%)Reference
80–908Benzoxazine from 3,3′-dichloro-4,4′-diaminodiphenylmethane90–95 mdpi.com
45–50153-methyl-3,4-dihydro-2H-1,4-benzoxazine92.5 researchgate.net
Reflux5Phenol/aniline-based mono-oxazine (PH-a)93 mdpi.com
Reflux62,3-diphenyl-3,4-dihydro-2H-benzo[e] researchgate.netresearchgate.netoxazine (B8389632)82 mdpi.com

Catalyst Selection and Loading

The choice of catalyst is fundamental in many synthetic routes to 1,4-benzoxazines, as it can open up new reaction pathways, increase reaction rates, and improve selectivity under milder conditions. Both acid and metal-based catalysts have been employed effectively.

For instance, a convenient cascade cyclization approach for forming 1,4-benzoxazine scaffolds from benzoxazoles and propargyl alcohols has been developed using Yttrium(III) triflate (Y(OTf)₃) as a catalyst rsc.org. This Lewis acid-catalyzed method proceeds under mild and practical conditions, tolerating a broad range of functional groups. Similarly, triflic acid (TfOH) has been shown to be a promising additive in aldimine-mediated formations of 2H-1,3-benzoxazine derivatives acs.org.

In other work, a homonuclear coordination complex involving Zn(II) was used as a highly efficient homogeneous neutral organocatalyst for constructing the 3,4-dihydro-2H-1,3-benzoxazine scaffold researchgate.net. The development of catalytic systems also extends to biocatalysis, where enzymes like Candida antarctica lipase B have been found to catalyze reactions for the synthesis of 1,4-benzoxazinone derivatives researchgate.net. The optimal catalyst loading is a crucial parameter to determine, as excess catalyst can sometimes lead to side reactions, while insufficient amounts will result in slow or incomplete conversion.

CatalystCatalyst TypeReaction TypeReference
Y(OTf)₃Lewis AcidCascade ring opening/annulation of benzoxazoles rsc.org
Triflic Acid (TfOH)Brønsted AcidAldimine-mediated 2H-1,3-benzoxazine formation acs.org
Zn(II) and N-hexadecylimidazole ligandCoordination Complex / OrganocatalystSynthesis of 3,4‐dihydro‐2H‐1,3‐benzoxazine monomers researchgate.net
Candida antarctica lipase B (Novozym 435)Biocatalyst (Enzyme)Decarboxylative Michael addition for 1,4-benzoxazinone derivatives researchgate.net
Pt/CHeterogeneous Metal CatalystReduction and ring closure for 3-methyl-3,4-dihydro-2H-1,4-benzoxazine researchgate.net

Chemical Reactivity and Reaction Pathways of 3 Chloro 2h 1,4 Benzoxazine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 3-Chloro-2H-1,4-benzoxazine can occur at two primary sites: the chlorinated carbon atom of the heterocyclic ring and the aromatic benzene ring.

Reactivity of the Chloro Group

The chloro group at the 3-position of the 2H-1,4-benzoxazine ring is attached to an sp²-hybridized carbon, which is part of an enamine-like system (N-C=C-Cl). This structural feature makes the C3-Cl bond susceptible to nucleophilic attack, although its reactivity differs significantly from that of a typical alkyl or acyl chloride. The reaction likely proceeds through an addition-elimination mechanism, facilitated by the nitrogen atom's ability to stabilize the intermediate.

Upon attack by a nucleophile (Nu⁻) at the C3 position, a tetrahedral intermediate can be formed. The lone pair on the nitrogen atom can participate in delocalizing the negative charge, thereby stabilizing the intermediate. Subsequent elimination of the chloride ion restores the double bond and yields the substituted product.

However, strong nucleophiles may also induce ring-opening reactions, as the oxazine (B8389632) ring possesses inherent strain. For instance, studies on the related 3-chloro-1,2-benzisothiazole have shown that reactions with various nucleophiles often lead to fission of the heterocyclic ring rather than simple substitution. This suggests that the reaction pathway for this compound is highly dependent on the nature of the nucleophile and the reaction conditions.

Table 1: Plausible Nucleophilic Substitution Reactions at the C3 Position

Nucleophile (Nu⁻) Reagent Example Plausible Product Reaction Conditions
Amine (R₂NH) Benzylamine 3-(Benzylamino)-2H-1,4-benzoxazine Heat, base catalyst
Alkoxide (RO⁻) Sodium methoxide 3-Methoxy-2H-1,4-benzoxazine Anhydrous alcohol, heat

Nucleophilic Aromatic Substitution (SNAr) on the Benzoxazine (B1645224) Ring

While the benzene ring of the benzoxazine moiety is generally electron-rich and thus more susceptible to electrophilic attack, Nucleophilic Aromatic Substitution (SNAr) can occur if the ring is sufficiently activated by strong electron-withdrawing groups. In the case of unsubstituted this compound, SNAr is unlikely. However, if additional electron-withdrawing groups (e.g., -NO₂) were present on the benzene ring, particularly at positions ortho or para to a potential leaving group (like a halogen), SNAr could proceed.

The reaction mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of an electron-withdrawing group is crucial to stabilize this negatively charged intermediate. The final step is the elimination of the leaving group, which restores the aromaticity of the ring. For SNAr to occur on the benzoxazine ring system, a leaving group other than the C3-chloro would need to be present on the aromatic part of the molecule.

Electrophilic Aromatic Substitution Reactions

The benzoxazine ring system strongly influences the outcome of electrophilic aromatic substitution (EAS) on the fused benzene ring. The ether oxygen and the amine nitrogen are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. unizin.orglibretexts.org

The directing effects of the heteroatoms are additive. The oxygen atom activates the ortho (C8) and para (C6) positions relative to it, while the nitrogen atom strongly activates its ortho (C5) and para (C7) positions. The combined effect results in a significant increase in electron density at positions C5 and C7, making them the most probable sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. unizin.org Due to the high activation of the ring, these reactions are expected to proceed under mild conditions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Electrophile (E⁺) Reagents Major Products
Nitration NO₂⁺ HNO₃ / H₂SO₄ 3-Chloro-5-nitro-2H-1,4-benzoxazine and 3-Chloro-7-nitro-2H-1,4-benzoxazine
Bromination Br⁺ Br₂ / FeBr₃ 3-Chloro-5-bromo-2H-1,4-benzoxazine and 3-Chloro-7-bromo-2H-1,4-benzoxazine
Sulfonation SO₃ Fuming H₂SO₄ This compound-5-sulfonic acid and this compound-7-sulfonic acid

Oxidation Reactions and Derivative Formation

The this compound molecule has several sites that can undergo oxidation. The nitrogen atom of the oxazine ring can be oxidized to form the corresponding N-oxide. This transformation typically requires the use of strong oxidizing agents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxides can exhibit different reactivity and biological activity compared to the parent compound.

Additionally, the methylene (B1212753) group (-CH₂-) at the 2-position is a potential site for oxidation. Under specific conditions, it could be oxidized to a carbonyl group, yielding a 3-Chloro-2H-1,4-benzoxazin-4(3H)-one derivative. This type of reaction can sometimes be achieved using oxidants like manganese dioxide (MnO₂) or through tandem oxidation-cycloaddition reactions starting from o-aminophenol derivatives. nih.gov

Ring-Opening and Ring-Closure Reactions of the Benzoxazine Moiety

The oxazine ring in benzoxazine derivatives is known to undergo ring-opening reactions, most notably during thermal or cationic polymerization. kpi.uamdpi.com This process is initiated by the cleavage of the C2-O bond, which is facilitated by heat or acidic catalysts, leading to the formation of a carbocationic intermediate. mdpi.com This reactive species can then attack another benzoxazine molecule, typically at the electron-rich positions (C5 or C7) of the benzene ring, leading to the formation of a polybenzoxazine network. mdpi.comresearchgate.net The electron-withdrawing nature of the chloro group at the 3-position may influence the polymerization temperature and kinetics by affecting the stability of the cationic intermediates.

Ring-closure reactions are fundamental to the synthesis of the this compound scaffold. A plausible synthetic route involves the condensation of an o-aminophenol with a three-carbon electrophile containing a chlorine atom at the appropriate position. For instance, reacting o-aminophenol with a compound like 1,2,3-trichloropropane or similar chlorinated synthons under basic conditions could lead to the formation of the desired heterocyclic ring through sequential nucleophilic substitution and cyclization. Another approach is the reaction of 2-aminophenol with chloroacetic acid, which leads to the formation of 2H-benzo[b] rsc.orgresearchgate.netoxazin-3(4H)-one, a related structure. ijpsjournal.com

Isomerization and Rearrangement Pathways

A significant rearrangement reaction relevant to the synthesis of benzoxazine derivatives is the Smiles rearrangement. rsc.orgresearchgate.net The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. rsc.orgnih.gov This reaction is particularly useful for synthesizing benzoxazinone scaffolds. researchgate.netnih.gov

In a typical sequence leading to a benzoxazinone, an N-substituted 2-chloroacetamide might react with a substituted phenol. The initial O-alkylation is followed by a base-catalyzed intramolecular attack of the amide nitrogen onto the aromatic ring, with the phenoxide as the leaving group, which then cyclizes to form the benzoxazinone ring. While this applies more directly to the synthesis of the isomeric benzoxazinone, it highlights a key rearrangement pathway in this class of heterocycles. researchgate.net Cascade reactions involving epoxide-opening cyclization followed by a double Smiles rearrangement have also been developed for the synthesis of N-aryl-1,4-benzoxazines. rsc.org

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis

Spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing non-destructive and highly detailed molecular information.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-Chloro-2H-1,4-benzoxazine is expected to show distinct signals corresponding to each unique proton in the molecule. The protons on the benzoxazine (B1645224) core, specifically the methylene (B1212753) protons of the oxazine (B8389632) ring and the aromatic protons, would exhibit characteristic chemical shifts and coupling patterns. The methylene protons adjacent to the oxygen (O-CH₂) and the methine proton at the chloro-substituted carbon (CH-Cl) would appear in specific regions, while the four protons on the aromatic ring would likely present as a complex multiplet. For related benzoxazine structures, the O-CH₂-N protons typically resonate around 4.7-5.7 ppm, and the Ar-CH₂-N protons appear around 3.8-5.0 ppm acs.orgresearchgate.net.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The carbon bearing the chlorine atom (C-Cl) would be significantly shifted. The aromatic carbons generally resonate between 110 and 150 ppm, while the methylene carbon of the oxazine ring (O-CH₂) would appear further upfield acs.orgresearchgate.netmdpi.com. The specific chemical shifts are influenced by the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 2H-1,4-Benzoxazine Core

¹H NMR Data (in CDCl₃)¹³C NMR Data (in CDCl₃)
AssignmentExpected Chemical Shift (δ, ppm)AssignmentExpected Chemical Shift (δ, ppm)
Aromatic-H6.8 – 7.5 (multiplet)Aromatic-C115 – 148
O-CH₂~4.8O-CH₂~81
CH-Cl~5.5CH-Cl~55-65

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming the key structural features. The presence of the benzoxazine ring is typically confirmed by several key peaks. Asymmetric and symmetric stretching modes of the C-O-C ether linkage are expected, along with vibrations associated with the C-N bond mdpi.com. A band often observed between 918-950 cm⁻¹ is considered characteristic of the oxazine ring structure mdpi.comresearchgate.net. The aromatic C-H and C=C stretching vibrations would also be prominent.

Table 2: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 – 3100
Aliphatic C-H Stretch2850 – 3000
Aromatic C=C Stretch1450 – 1600
Asymmetric C-O-C Stretch~1230
Symmetric C-O-C Stretch~1030
Oxazine Ring Vibration~920
C-Cl Stretch600 – 800

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Mass Spectrometry (MS): For this compound (C₈H₆ClNO), the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak would be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third of the [M]⁺ peak.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental formula of the compound mdpi.com. This technique can differentiate between compounds with the same nominal mass but different elemental compositions, thus confirming the formula C₈H₆ClNO.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be obtained, this technique can provide unambiguous proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsional angles. For related benzoxazine derivatives, X-ray studies have revealed that the six-membered oxazine ring typically adopts a non-planar conformation, such as a half-chair or sofa conformation, to minimize steric strain mdpi.comnstda.or.th. This analysis would also detail the intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing.

Table 3: Representative Crystal Structure Parameters for a 1,4-Benzoxazine Derivative

ParameterTypical Value/Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Oxazine Ring ConformationHalf-chair
Intermolecular InteractionsC-H···O, π-π stacking

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine would be compared against the theoretically calculated values based on its molecular formula, C₈H₆ClNO. A close correlation between the found and calculated values serves to verify the elemental composition and purity of the synthesized compound mdpi.comresearchgate.net.

Table 4: Theoretical Elemental Composition of this compound (C₈H₆ClNO)

ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.011896.08856.66%
Hydrogen (H)1.00866.0483.57%
Chlorine (Cl)35.453135.45320.91%
Nitrogen (N)14.007114.0078.26%
Oxygen (O)15.999115.9999.43%
Total 169.595 100.00%

Biological Activity and Mechanistic Studies of 3 Chloro 2h 1,4 Benzoxazine Derivatives

Antimicrobial Activity

Derivatives of the benzoxazine (B1645224) scaffold have shown considerable promise as antimicrobial agents, exhibiting efficacy against a wide range of pathogenic bacteria and fungi. nih.gov

In vitro studies have established that 3-Chloro-2H-1,4-benzoxazine derivatives possess significant antibacterial properties, acting against both Gram-positive and Gram-negative bacteria. ikm.org.my The breadth of their activity encompasses several clinically relevant pathogens.

A study on 2H-benzo[b] ikm.org.mynih.govoxazin-3(4H)-one derivatives demonstrated potent activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. One particular derivative, compound 4e, showed the highest activity across all tested strains. ijpsjournal.com Another research effort synthesized a series of 2,3-disubstituted-1,3-benzoxazin-4-one derivatives and found that many of them were promising antibacterial agents. researchgate.net

Urushiol-based benzoxazine polymer coatings have also been developed, incorporating rosin amine to confer intrinsic antibacterial properties. These coatings were effective against the Gram-negative bacterium E. coli and the Gram-positive bacterium S. aureus, as well as marine bacteria like V. alginolyticus and Bacillus sp. mdpi.com

Furthermore, certain 1,3-benzoxazine derivatives have demonstrated notable activity. For instance, compounds with dimethyl and chloro substituents were effective against Staphylococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. ikm.org.my In a separate investigation, specific 1,3-benzoxazine derivatives, namely 2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol and 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one, exhibited activity against Acinetobacter baumannii. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Benzoxazine Derivatives

Compound/Derivative Bacterial Strain Activity Measurement Result Reference
Compound 4e Escherichia coli Zone of Inhibition 22 mm ijpsjournal.com
Compound 4e Staphylococcus aureus Zone of Inhibition 20 mm ijpsjournal.com
Compound 4e Bacillus subtilis Zone of Inhibition 18 mm ijpsjournal.com
Urushiol-based benzoxazine polymer with rosin amine E. coli, S. aureus, V. alginolyticus, Bacillus sp. Adhesion Inhibition Significant reduction in bacterial adhesion mdpi.com
2-[5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol Acinetobacter baumannii Growth Inhibition 43% at 32 µg/ml researchgate.net

The antifungal potential of benzoxazine derivatives has been demonstrated against a variety of fungal pathogens, including yeasts and molds. nih.gov

Several derivatives of 3,4-dihydro-benzo[e] ikm.org.mynih.govoxazin-2-one and thionated-1,3-benzoxazine have shown significant antifungal activities. ikm.org.my For example, thionated-1,3-benzoxazine exhibited activity comparable to the commercial fungicide fluconazole against Aspergillus fumigatus and Absidia corymbifera. ikm.org.my Additionally, compounds with dimethyl and chloro substituents were found to inhibit the growth of Aspergillus flavus, Cryptococcus neoformans, and Aspergillus niger. ikm.org.my

Spiro[benzoxazine-piperidin]-one derivatives have been designed as chitin synthase inhibitors and have shown broad-spectrum antifungal activity in vitro, with efficacy comparable to fluconazole and polyoxin B. nih.gov A series of 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety were evaluated against five types of plant pathogenic fungi, with some compounds showing moderate to good activity against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt. nih.govfrontiersin.org

Furthermore, bulky 1,4-benzoxazine derivatives have been synthesized and evaluated for their in vitro antifungal activity against various Candida species and strains of Cryptococcus neoformans. nih.gov One 1,3-benzoxazine derivative, 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one, demonstrated fungicidal activity against Candida albicans. researchgate.net

Table 2: In Vitro Antifungal Activity of Selected Benzoxazine Derivatives

Compound/Derivative Fungal Strain Activity Measurement Result Reference
Thionated-1,3-benzoxazine Aspergillus fumigatus, Absidia corymbifera Antifungal Activity Comparable to fluconazole ikm.org.my
Dimethyl and chloro substituted 1,3-benzoxazines Aspergillus flavus, Cryptococcus neoformans, Aspergillus niger Growth Inhibition Effective ikm.org.my
Spiro[benzoxazine-piperidin]-one derivatives (9a, 9o, 9s, 9t) Fungal Chitin Synthase IC50 0.10 - 0.16 mM nih.gov
1,4-benzoxazin-3-one with acylhydrazone (5l, 5o) Gibberella zeae EC50 20.06 and 23.17 µg/mL frontiersin.org
1,4-benzoxazin-3-one with acylhydrazone (5r) Phytophthora infestans EC50 15.37 µg/mL frontiersin.org

The antimicrobial effects of benzoxazine derivatives are attributed to several mechanisms of action. For antibacterial activity, one of the primary targets is DNA gyrase, an essential enzyme in bacteria for DNA replication. ijpsjournal.com Molecular docking studies have shown that benzoxazine derivatives can bind to the active site of E. coli DNA gyrase, thereby inhibiting its function. ijpsjournal.comijpsjournal.com Another proposed mechanism involves the disruption of the bacterial membrane, leading to the leakage of cellular contents. researchgate.net The incorporation of functional groups like amines and phenolic moieties can interfere with microbial metabolic processes by disrupting enzyme activity or cell wall integrity. mdpi.com

In terms of antifungal action, a key mechanism is the inhibition of chitin synthase, an enzyme crucial for the synthesis of chitin, a vital component of the fungal cell wall. nih.gov Certain spiro[benzoxazine-piperidin]-one derivatives have been shown to be potent inhibitors of this enzyme. nih.gov For other derivatives, particularly those with an azole-like structure, the mechanism may involve the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme involved in ergosterol biosynthesis, which is essential for the integrity of the fungal cell membrane. nih.gov

The emergence of antimicrobial resistance is a major global health threat, and benzoxazine derivatives are being explored for their potential to overcome this challenge. ijpsjournal.com Some of these compounds have demonstrated activity against drug-resistant strains of bacteria and fungi.

For instance, certain spiro[benzoxazine-piperidin]-one derivatives have shown good antifungal activity against fluconazole-resistant C. albicans and fluconazole-resistant C. neoformans variants. nih.gov Furthermore, these compounds have been found to have additive or synergistic effects when used in combination with fluconazole. nih.gov This suggests that benzoxazine derivatives could be used to enhance the efficacy of existing antifungal drugs and potentially resensitize resistant strains.

The development of novel antibacterial agents is also crucial in the fight against resistance. nih.gov Benzoxazine derivatives, with their diverse mechanisms of action, represent a promising class of compounds for the development of new antibiotics that may be less susceptible to existing resistance mechanisms. researchgate.net

Anticancer and Antitumor Potentials

In addition to their antimicrobial properties, benzoxazine derivatives have garnered significant attention for their potential as anticancer agents. nih.gov A variety of in vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines. ikm.org.mymdpi.com

A range of benzoxazine derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These studies have revealed potent cytotoxic effects across different types of cancer.

For example, a series of new substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives were tested against MCF-7 breast cancer and HCT-116 colon cancer cell lines. The most active compounds, 2b and 4b, displayed IC50 values of 2.27 µM and 3.26 µM against MCF-7 cells, and 4.44 µM and 7.63 µM against HCT-116 cells, respectively. ugr.es

Another study on seventeen new benzoxazinone derivatives found that six of them had significant antiproliferative activity (less than 10 µM) against liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines. nih.gov Similarly, four synthesized benzoxazinone derivatives were shown to inhibit the proliferation of SK-RC-42, SGC7901, and A549 cancer cells to varying degrees. nih.gov

Benzo[a]phenoxazine derivatives have also been investigated, with three compounds (C9, A36, and A42) showing selective anticancer activity against RKO colorectal cancer cells and MCF7 breast cancer cells, with IC50 values in the low micromolar range. mdpi.com Furthermore, two resynthesized benzoxazine derivatives, OBOP-01 and OBOP-02, exhibited anticancer effects on human breast cancer cells with IC50 values of 1.52±0.02 mM and 1.72±0.02 mM, respectively. consensus.app

A study on 4H-benzo[d] ikm.org.mynih.govoxazines showed a wide range of inhibitory effects on breast cancer cell lines MCF-7, CAMA-1, HCC1954, and SKBR-3, with IC50 values as low as 0.09 µM in SKBR-3 cells for the most potent compounds. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Benzoxazine Derivatives

Compound/Derivative Cancer Cell Line IC50 Value Reference
Compound 2b MCF-7 (Breast) 2.27 µM ugr.es
Compound 4b MCF-7 (Breast) 3.26 µM ugr.es
Compound 2b HCT-116 (Colon) 4.44 µM ugr.es
Compound 4b HCT-116 (Colon) 7.63 µM ugr.es
Benzoxazinone Derivatives (3, 7, 8, 10, 13, 15) HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon) < 10 µM nih.gov
Benzo[a]phenoxazine Derivatives (C9, A36, A42) RKO (Colorectal), MCF7 (Breast) Low micromolar range mdpi.com
4H-benzo[d] ikm.org.mynih.govoxazine (B8389632) (Compound 16, 24, 25, 26) SKBR-3 (Breast) 0.09 µM (lowest) nih.gov
4H-benzo[d] ikm.org.mynih.govoxazine (Compound 16, 24, 25, 26) CAMA-1 (Breast) 0.16 µM (lowest) nih.gov
4H-benzo[d] ikm.org.mynih.govoxazine (Compound 16, 24, 25, 26) MCF-7 (Breast) 0.30 µM (lowest) nih.gov

Apoptosis Induction Mechanisms

Certain derivatives of 2H-1,4-benzoxazin-3(4H)-one have demonstrated the ability to induce programmed cell death, or apoptosis, in tumor cells. Studies on 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives revealed their anti-proliferative effects against human hepatocellular carcinoma (Huh-7) cells. nih.gov The mechanism of action is linked to the compounds' ability to induce DNA damage. nih.gov This damage subsequently triggers the upregulation of genes associated with apoptosis, such as caspase-7, leading to a multi-faceted mechanism of tumor cell death. nih.gov The rigid, planar structure of these derivatives is considered a critical factor in their capacity to induce DNA damage and activate apoptotic pathways. nih.gov

Another study on a benzoxazole derivative, K313, showed it could induce apoptosis in human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells. nih.gov The apoptotic mechanism was associated with the activation of caspase-9 and caspase-3. nih.gov Furthermore, K313 treatment led to a significant decrease in the mitochondrial membrane potential, indicating the involvement of the intrinsic mitochondrial pathway of apoptosis. nih.gov

Cell Cycle Arrest Pathways

In addition to inducing apoptosis, benzoxazine-related derivatives can exert their anticancer effects by halting the cell division cycle. The benzoxazole derivative K313 was found to induce moderate cell cycle arrest at the G0/G1 phase in Nalm-6 and Daudi cancer cells. nih.gov This action contributes to the reduction in the viability of these human B-cell leukemia and lymphoma cells. nih.gov The study also noted that K313 led to the downregulation of the p-p70S6K protein, which is a key player in cell survival and cell cycle progression. nih.gov Research on other heterocyclic systems, such as benzimidazole-based 1,3,4-oxadiazole derivatives, has also shown the ability to effectively suppress cell cycle progression in various cancer cell lines. mdpi.com

Topoisomerase I Inhibition and Poisoning Effects

DNA topoisomerases are crucial enzymes in managing DNA topology and are validated targets for cancer chemotherapy. mdpi.com Certain 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives have been identified as novel human DNA topoisomerase I (hTopo I) inhibitors. nih.gov In one study, a series of these derivatives were tested, revealing two distinct mechanisms of action: catalytic inhibition and topoisomerase poisoning. nih.gov

Catalytic inhibitors prevent the enzyme from performing its function, while poisons stabilize the transient enzyme-DNA complex, leading to DNA strand breaks. Ten compounds from the tested series showed catalytic inhibitory activity, and eight were identified as potential topoisomerase poisons; four of these exhibited both activities. nih.gov

Table 1: Topoisomerase I Inhibitory Activity of Benzoxazine Derivatives

Compound ID Structure Feature Activity Type IC50 Value
BONC-001 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one Catalytic Inhibitor 8.34 mM
BONC-013 ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate Potential Poison 0.0006 mM

| Camptothecin | (Reference Drug) | Poison | 0.034 mM |

Notably, the derivative BONC-013 was found to be a significantly more potent poison than the well-known topoisomerase I inhibitor, camptothecin. nih.gov Further investigation showed that BONC-013 was not a DNA intercalator, suggesting a specific mechanism of poisoning the topoisomerase I enzyme. nih.gov

Neuroprotective Investigations

Derivatives of 1,4-benzoxazine have emerged as a promising class of neuroprotective agents. nih.gov Several 2-arylidine and 2-hetarylidin derivatives are highly protective in tissue culture models of neurodegeneration. nih.gov

One extensively studied compound, (Z)-6-amino-2-(3',5'-dibromo-4'-hydroxybenzylidene)-2H-benzo[b] nih.govmpu.edu.mooxazin-3(4H)-one (HSB-13), demonstrated significant protection in a mouse model of Huntington's disease by reducing striatal degeneration and improving behavioral performance. nih.govgoogle.com HSB-13 was also protective in a Drosophila model of amyloid precursor protein (APP) toxicity. nih.govgoogle.com Kinase profiling analyses revealed that HSB-13 inhibits glycogen synthase kinase 3 (GSK3), p38 MAPK, and cyclin-dependent kinases (CDKs). nih.gov

Other derivatives, such as the 3,3-diphenyl-substituted-1,4-benzoxazine derivative 3l, were identified as potent neuroprotective agents by inhibiting oxidative stress-mediated neuronal degeneration in vitro and proving effective in an animal model of excitotoxic lesions. nih.govrsc.org

Table 2: Neuroprotective Activity of 1,4-Benzoxazine Derivatives

Compound Model Key Findings Mechanism of Action
HSB-13 3-nitropropionic acid (3-NP)-induced mouse model of Huntington's disease; Drosophila model of APP toxicity Reduced striatal degeneration; improved behavioral performance. nih.govgoogle.com Inhibition of GSK3, p38 MAPK, and CDKs. nih.gov
ASK-2a Low-potassium-induced death in cerebellar granule neurons Neuroprotective. nih.gov Inhibition of GSK3 and p38 MAPK. nih.gov

| Derivative 3l | Animal model of excitotoxic lesions in newborn mice | Potent neuroprotective activity. nih.gov | Inhibition of oxidative stress-mediated neuronal degeneration. nih.gov |

Anti-inflammatory Properties

The 1,4-benzoxazine scaffold is also a source of compounds with significant anti-inflammatory potential. ijfans.org A series of 2H-1,4-benzoxazin-3(4H)-one derivatives, modified by introducing a 1,2,3-triazole moiety, were synthesized and evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells. mpu.edu.monih.gov

Several of these compounds, particularly e2, e16, and e20, showed promising effects without significant cytotoxicity. mpu.edu.monih.gov They effectively reduced the production of nitric oxide (NO) and decreased the transcription levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). mpu.edu.monih.gov

The anti-inflammatory mechanism of these derivatives involves the activation of the Nrf2-HO-1 signaling pathway, which helps regulate the cellular response to oxidative stress. nih.govnih.gov This activation leads to a reduction in LPS-induced reactive oxygen species (ROS) production. nih.govnih.gov Furthermore, the compounds were found to downregulate the transcription and protein levels of inflammation-related enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Other Pharmacological Activities

Derivatives of the benzoxazole and benzoxazolone core, which is structurally related to benzoxazine, have been shown to possess pain-relieving, or antinociceptive, properties. In one study, a series of (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives were synthesized and tested for antinociceptive activity using various methods, including the tail clip, tail flick, hot plate, and writhing tests. nih.gov Compounds designated 5e, 5g, and 5h were found to be significantly more active than the standard reference drugs in all tests. nih.gov

Another study investigated the synthetic benzoxazole derivative Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate (MCBA). europeanreview.org Oral administration of MCBA resulted in a dose-dependent and significant inhibition of nociceptive effects in various mouse models, including those induced by formalin, glutamate, and capsaicin. europeanreview.org The antinociceptive mechanism of MCBA was found to be complex, involving the modulation of glutamatergic and TRVP1 receptor signaling pathways. europeanreview.org Its effects were counteracted by antagonists for adenosinergic, alpha-2 adrenergic, and cholinergic receptors, and also involved the opening of ATP-sensitive potassium channels. europeanreview.org

Serotonin-3 (5-HT3) Receptor Antagonism

Derivatives of this compound have been investigated for their potential as Serotonin-3 (5-HT3) receptor antagonists. The 5-HT3 receptor, a ligand-gated ion channel, is a key target for antiemetic drugs used to manage nausea and vomiting, particularly that induced by chemotherapy. wikipedia.org

In a notable study, a series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides were synthesized and evaluated for their 5-HT3 receptor binding affinity. This research was prompted by the discovery that replacing the 4-amino substituent with a 3-dimethyl-amino substituent on the aromatic moiety of zacopride, a known 5-HT3 receptor antagonist, did not alter its antagonistic activity. This led to the structural modification of another 5-HT3 receptor antagonist, azasetron. The resulting 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides demonstrated greater potency than their 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxamide counterparts. nih.gov

One particular derivative, (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide, exhibited a remarkably high affinity for 5-HT3 receptors, with a Ki value of 0.051 nM. Furthermore, it displayed potent antagonistic activity against the von Bezold-Jarisch reflex in rats, with an ED50 of 0.089 micrograms/kg i.v. nih.gov

Platelet Aggregation Inhibition

Several derivatives of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one have been synthesized and evaluated for their ability to inhibit platelet aggregation. In one study, novel 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones were synthesized and tested for their inhibitory effect on ADP-induced platelet aggregation. The compounds exhibited IC50 values ranging from 10.14 to 18.83 μmol/L. nih.gov Compound 7a from this series was the most potent, with an IC50 of 10.14 μmol/L, although it was less potent than the control drugs ticlopidine (3.18 μmol/L) and aspirin (6.07 μmol/L). nih.gov

Another series of 1,4-benzoxazine-3(4H)-one derivatives were designed and synthesized, and their anti-aggregatory activities were evaluated in vitro against ADP-induced platelet aggregation in rabbit arterial blood samples. Compounds 8c and 8d were identified as the most potent in this series, with IC50 values of 8.99 µM and 8.94 µM, respectively. nih.gov Molecular docking studies suggested that these compounds interact with the GP IIb/IIIa receptor. nih.gov

Further research led to the identification of N-(4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-7-yl)-2-(4-methylpiperazin-1-yl)acetamide (BOAP-AM6) and N-(4-butyl-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-7-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)acetamide (BOAP-AM21) as potent platelet aggregation inhibitors, with IC50 values of 8.93 and 8.67 μM, respectively. bohrium.com Their potency was comparable to that of aspirin. bohrium.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have provided insights into the structural requirements for various biological activities, including phytotoxicity and platelet aggregation inhibition.

In the context of phytotoxicity, SAR studies of benzoxazinones and their degradation products have been conducted. nih.gov These studies revealed that the degradation product 2-aminophenoxazin-3-one (APO) and several 2-deoxy derivatives of natural benzoxazinones, such as 4-acetoxy-(2H)-1,4-benzoxazin-3(4H)-one (ABOA), 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), and 4-hydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIMBOA), exhibited high inhibitory activity against the growth of various plant species. nih.gov

For platelet aggregation inhibition, preliminary SAR studies on novel 2H-benzo[b] nih.govnih.govoxazin-3(4H)-ones have been initiated. nih.gov Additionally, a detailed molecular docking study of potent 1,4-benzoxazine-3(4H)-one derivatives explored their interaction with the GP IIb/IIIa receptor, providing a basis for further SAR-guided design of new platelet aggregation inhibitors. nih.gov

Impact of Substituents on Biological Potency

The nature and position of substituents on the this compound scaffold significantly influence the biological potency of its derivatives.

In the development of 5-HT3 receptor antagonists, the substitution at the 8-position of the 3,4-dihydro-2H-1,4-benzoxazine ring with a carboxamide group was found to be crucial for high-affinity binding. nih.gov Specifically, the (S)-N-(1-azabicyclo[2.2.2]oct-3-yl) carboxamide moiety in conjunction with a 6-chloro and a 4-methyl substituent resulted in a compound with exceptionally high potency. nih.gov

For antiplatelet activity, SAR studies revealed that the presence of an acetylamino moiety or certain heterocycles can create additional interactions with the protein surface of the target receptor. bohrium.com The in vitro inhibitory activity of N-(1,4-benzoxazinone)acetamide derivatives was also found to have a positive correlation with their lipophilicity (logPow). bohrium.com

In the context of topoisomerase inhibition, SAR studies on 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives indicated that an OH group at the R position of the benzoxazine ring is important for catalytic inhibition of human topoisomerase I. nih.gov Conversely, the attachment of a methyl group at the R1 position was found to play a role in increasing the compound's poisonous effect. nih.gov

Stereochemical Influence on Activity

Stereochemistry plays a critical role in the biological activity of this compound derivatives, as the three-dimensional arrangement of atoms can significantly affect their interaction with biological targets.

A prime example of stereochemical influence is observed in the development of 5-HT3 receptor antagonists. The (S)-enantiomer of N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide demonstrated significantly higher affinity for the 5-HT3 receptor compared to what would be expected from a racemic mixture, highlighting the importance of a specific stereoisomer for potent activity. nih.gov

For platelet aggregation inhibitors, molecular modeling studies of N-(1,4-benzoxazinone)acetamide derivatives have shown that specific stereochemical conformations allow for crucial interactions with amino acid residues in the binding site of the GPIIb/IIIa receptor. bohrium.com For instance, the molecule BOAP-AM6 was found to interact with TYR166 and ARG214, while BOAP-AM21 interacted with ASN215 and ALA218, both through hydrogen bonding. bohrium.com These specific interactions, dictated by the compound's stereochemistry, are essential for their potent inhibitory activity. bohrium.com

Biological Target Identification and Interaction Profiling

Identifying the specific biological targets of this compound derivatives and profiling their interactions are crucial steps in understanding their mechanisms of action and for the development of more potent and selective therapeutic agents.

For derivatives exhibiting platelet aggregation inhibition, the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor has been identified as a key biological target. nih.govnih.gov Molecular docking studies have been employed to explore the interaction of these compounds with the GP IIb/IIIa receptor, revealing that they can dock into its active site. nih.gov

In the context of anticancer activity, a series of new substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives were investigated for their mechanism of action by studying their inhibition profile against a panel of 8 kinases involved in cell signaling. This profiling highlighted residual activity on HER2 and JNK1 kinases, suggesting these as potential biological targets. nih.gov

Furthermore, some 3,4-dihydro-2H-1,4-benzoxazine derivatives have been found to possess dual functionality, acting as both thrombin inhibitors and glycoprotein IIb/IIIa receptor antagonists. nih.gov This dual activity presents a promising approach for the development of novel antithrombotic agents. nih.gov

Enzyme and Receptor Binding Studies

Enzyme and receptor binding studies are fundamental to elucidating the mechanism of action of this compound derivatives and quantifying their potency.

For 5-HT3 receptor antagonists, competitive binding studies are used to determine the affinity of the compounds for the receptor. The Ki value, or inhibition constant, is a measure of this affinity. For example, the potent antagonist (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide was found to have a Ki of 0.051 nM for the 5-HT3 receptor. nih.gov

In the case of platelet aggregation inhibitors, in vitro assays are conducted to measure the IC50 values, which represent the concentration of the compound required to inhibit 50% of platelet aggregation induced by an agonist like ADP. nih.govnih.gov For instance, compounds 8c and 8d showed IC50 values of 8.99 µM and 8.94 µM, respectively. nih.gov

Protein Interaction Analysis

The mechanism of action for many biologically active this compound derivatives is rooted in their specific interactions with protein targets. Computational and experimental methods, particularly molecular docking studies, have been instrumental in elucidating these interactions at a molecular level. These analyses provide critical insights into how these compounds bind to proteins and modulate their function, guiding the rational design of more potent and selective agents.

Research has shown that derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold can interact with a diverse range of proteins, influencing various biological pathways. For instance, in the context of anti-inflammatory activity, certain derivatives have been shown to interact with key proteins in inflammatory signaling cascades. Molecular docking studies have suggested that specific compounds can bind to Nrf2-related sites, which may prevent the degradation of this transcription factor by Keap1 nih.govnih.gov. This interaction is significant as the activation of the Nrf2-HO-1 signaling pathway can lead to a reduction in lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) production and subsequent microglial inflammation nih.govnih.gov.

In the realm of neuropharmacology, these derivatives have been identified as potent modulators of G protein-coupled receptors (GPCRs). One compound featuring the 2H-1,4-Benzoxazin-3(4H)-one scaffold demonstrated strong activity at dopamine D2 receptors as well as serotonin 5-HT1A and 5-HT2A receptors, highlighting its potential for treating complex neuropsychiatric conditions nih.gov. Another derivative was found to be a potent dopamine D2 receptor antagonist with high activity in inhibiting serotonin reuptake nih.gov. Furthermore, a non-competitive inhibition mechanism was identified for a derivative that interacts with human acetylcholinesterase (hAChE), suggesting a therapeutic potential for Alzheimer's disease nih.gov.

The antimicrobial potential of these compounds has also been linked to direct protein interactions. Molecular docking studies targeting E. coli DNA gyrase, an essential bacterial enzyme, revealed that certain 2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one derivatives could establish strong binding affinities within the enzyme's active site ijpsjournal.com. These computational analyses provide a basis for understanding the observed antimicrobial effects and for optimizing the structures to enhance potency ijpsjournal.com.

The following tables summarize the key findings from protein interaction analyses of various 1,4-benzoxazine derivatives.

Table 1: Protein Interactions of Anti-Inflammatory 1,4-Benzoxazine Derivatives

CompoundTarget Protein/PathwayKey Interaction FindingsMethod of Analysis
e2, e16, e20Nrf2-Keap1Compounds could interact with Nrf2-related binding sites, preventing its degradation by Keap1 and activating the Nrf2-HO-1 pathway. nih.govnih.govMolecular Docking
General DerivativesiNOS, COX-2Downregulated the protein levels of inflammation-related enzymes in response to LPS stimulation. nih.govnih.govWestern Blot Analysis

Table 2: Protein Interactions of Neuroactive 1,4-Benzoxazine Derivatives

CompoundTarget ProteinKey Interaction FindingsMethod of Analysis
Compound 3 (Jiang et al.)Dopamine D2, Serotonin 5-HT1A, 5-HT2A ReceptorsExhibited strong activity against multiple G protein-coupled receptors. nih.govArtificial Intelligence Drug Generation System
Compound 7d (Claudio et al.)Human Acetylcholinesterase (hAChE)Acted as a non-competitive inhibitor with a Ki value of 20.2 ± 0.9 μM. nih.govEnzyme Inhibition Assay
Compound 45c (Smid et al.)Dopamine D2 ReceptorActed as a potent antagonist. nih.govReceptor Binding Assay

Table 3: Protein Interactions of Antimicrobial 1,4-Benzoxazine Derivatives

CompoundTarget ProteinKey Interaction FindingsMethod of Analysis
4dE. coli DNA GyraseDemonstrated the strongest binding affinity among the tested compounds, interacting with key amino acid residues. ijpsjournal.comMolecular Docking
4a, 4e, 4fE. coli DNA GyraseShowed significant binding affinities, suggesting potential as antimicrobial agents. ijpsjournal.comMolecular Docking

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to understand how a ligand, such as a derivative of 3-Chloro-2H-1,4-benzoxazine, might interact with a biological target, typically a protein or enzyme.

Research on various derivatives of the 1,4-benzoxazine scaffold has utilized molecular docking to explore their therapeutic potential. For instance, studies on 2H-benzo[b]oxazin-3(4H)-one derivatives have targeted E. coli DNA gyrase, a key enzyme in bacterial replication. Docking simulations for these compounds revealed critical binding interactions with amino acid residues in the active site of the enzyme, providing a basis for designing more potent antimicrobial agents. Similarly, novel 2-chloro-benzo-1,3-oxazine derivatives were docked against the bacterial gyrase enzyme's ATP-binding domain to evaluate their potential as inhibitors.

In the context of anti-inflammatory research, molecular docking was used to predict the binding interactions between 2H-1,4-benzoxazin-3(4H)-one derivatives and the Keap1 protein, which is involved in the Nrf2 signaling pathway. These simulations showed key electrostatic interactions, including hydrogen bonds with important arginine residues, suggesting a mechanism for their anti-inflammatory effects.

While these studies highlight the application of molecular docking to the broader class of benzoxazines, specific docking data for this compound is not extensively detailed in the available literature. However, the principles and targets identified in studies of its analogues provide a framework for future in silico investigations of this specific compound.

Table 1: Examples of Molecular Docking Studies on Benzoxazine (B1645224) Derivatives

Derivative Class Target Protein Key Findings
2H-benzo[b]oxazin-3(4H)-one Derivatives E. coli DNA Gyrase Strong binding affinity and interaction with key amino acid residues in the GyrB active site.
2-Chloro-8-methoxy-3-aryl-benzoxazine Derivatives Bacterial Gyrase Enzyme (ATP-binding domain) Good binding and attachment with the target site predicted for several compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective molecules.

For the 1,4-benzoxazine family, QSAR studies have been successfully applied to understand and optimize their therapeutic properties. In one study, N-(3-oxo-3,4-dihydro-2H-benzooxazine-6-carbonyl)guanidines were analyzed for their Na+/H+ exchange inhibitory activities. The QSAR analysis revealed that the length of a particular substituent was parabolically related to the compound's activity, identifying optimal substituent groups for enhanced potency. This type of analysis helps in rationalizing the mechanism of action and designing new molecules with improved activity.

The development of a QSAR model involves several key steps: selecting a dataset of molecules, calculating molecular descriptors (which are numerical representations of molecular features), and creating a mathematical relationship between these descriptors and the observed biological activity. While specific QSAR models focused solely on this compound are not prominent in the literature, the established methodologies used for its derivatives demonstrate the potential of this approach for predicting its biological activities.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is crucial for understanding how a molecule's shape influences its physical properties and biological activity. For benzoxazine derivatives, the conformation of the six-membered heterocyclic ring is of particular interest. For example, X-ray crystallography of 4-benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one revealed that the heterocyclic ring adopts an envelope conformation.

Molecular dynamics (MD) simulations complement this by providing a dynamic view of the molecule's behavior over time. MD simulations can be used to study the formation of polymer films, such as poly(chloro-para-xylylene), by analyzing how oligomer chains adhere to a surface and grow. In the context of drug design, MD simulations can explore the stability of a ligand-protein complex predicted by molecular docking, providing insights into the binding affinity and the dynamic interactions between the ligand and the target. Although specific MD simulation studies for this compound are not widely reported, this technique is a powerful tool for investigating the structural dynamics of benzoxazine-based systems.

Prediction of Biological Potential and Efficacy

In silico methods are increasingly used to predict the biological potential of novel compounds, helping to prioritize synthetic efforts and biological testing. The 1,4-benzoxazine scaffold is recognized as a "biologically privileged" structure due to its presence in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The biological potential of benzoxazine derivatives has been explored through various in silico approaches. For example, studies on 1,3-benzoxazine derivatives as potential antimalarial agents involved predicting their ability to inhibit the PfATP4 receptor of Plasmodium sp. In other research, the anti-inflammatory potential of 2H-1,4-benzoxazin-3(4H)-one derivatives was predicted based on their ability to activate the Nrf2-HO-1 signaling pathway and reduce the production of pro-inflammatory mediators. The anticancer potential of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines has also been investigated, with structure-activity relationship analysis indicating features that enhance potency against various cancer cell lines.

These examples demonstrate how computational predictions can guide the discovery of new therapeutic agents based on the 1,4-benzoxazine core.

Table 2: Predicted Biological Activities of Benzoxazine Derivatives

Derivative Class Predicted Biological Activity In Silico Method/Target
1,3-Benzoxazine Derivatives Antimalarial Inhibition of PfATP4 receptor.
2H-1,4-benzoxazin-3(4H)-one Derivatives Anti-inflammatory Activation of Nrf2-HO-1 pathway; interaction with Keap1.
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines Anticancer Structure-activity relationship analysis.

Theoretical Studies on Reaction Mechanisms

Theoretical studies are employed to understand the mechanisms of chemical reactions, including the synthesis of complex molecules like benzoxazines. The synthesis of benzoxazine monomers often involves the Mannich condensation of a phenol, a primary amine, and formaldehyde. However, variations and alternative routes exist.

For instance, the synthesis of benzoxazine monomers from diamines, such as 3,3′-dichloro-4,4′-diaminodiphenylmethane, has been studied to understand the effect of substituents and reaction conditions on the product yield and structure. Theoretical studies can help elucidate the reaction pathways, transition states, and the role of catalysts or reaction media. The synthesis of 3,4-dihydro-2H-1,3-benzoxazine has been monitored to understand the reaction kinetics, revealing that the pH of the reaction medium is a critical factor. Such mechanistic insights are vital for optimizing synthetic protocols and developing more efficient and selective reactions.

Advanced Research Directions and Future Perspectives

Development of Novel 3-Chloro-2H-1,4-benzoxazine Scaffolds

The development of new molecular structures based on this compound is a dynamic area of research. By modifying the core benzoxazine (B1645224) structure, scientists are creating a wide range of derivatives with unique properties. These new designs often involve adding different functional groups to the benzoxazine ring, which can significantly alter the molecule's chemical behavior.

One common approach is to introduce substituents at various positions on the benzoxazine ring. For example, adding an acylhydrazone group has been shown to result in compounds with promising antifungal properties. nih.gov Similarly, the incorporation of a 1,2,3-triazole moiety has been explored for its potential anti-inflammatory effects. nih.govnih.gov These modifications are intended to create compounds with enhanced biological activity and specific therapeutic applications. benthamscience.com

The following table provides an overview of some of the novel benzoxazine scaffolds that have been developed:

ScaffoldModificationPotential Application
Acylhydrazone-containing 1,4-benzoxazin-3-oneIntroduction of an acylhydrazone moietyAntifungal agents nih.gov
1,2,3-Triazole-modified 2H-1,4-benzoxazin-3(4H)-oneAddition of a 1,2,3-triazole groupAnti-inflammatory agents nih.govnih.gov
2-Arylidine and 2-hetarylidin derivativesModifications at the 2-positionNeuroprotective agents nih.govresearchgate.net

These examples highlight the versatility of the benzoxazine scaffold and the potential for creating a diverse library of compounds with a wide range of biological activities.

Integration of Sustainable Chemistry Principles in Synthesis

In recent years, there has been a growing emphasis on incorporating green chemistry principles into the synthesis of benzoxazine derivatives. researchgate.netacs.org This shift is driven by the need to develop more environmentally friendly and sustainable chemical processes. Researchers are exploring a variety of strategies to make benzoxazine synthesis greener, including the use of bio-based starting materials and the development of solvent-free reaction conditions. rsc.orgsci-hub.se

One promising approach is the use of renewable resources, such as compounds derived from plants, to synthesize benzoxazine monomers. researchgate.netacs.org For example, researchers have successfully used bio-based compounds like sesamol, furfurylamine, and benzaldehyde (B42025) to create benzoxazine monomers in a solventless process. rsc.orgresearchgate.net This not only reduces the reliance on petroleum-based chemicals but also minimizes the generation of hazardous waste.

Another key aspect of green benzoxazine synthesis is the use of environmentally friendly solvents. Traditional synthesis methods often rely on volatile organic compounds (VOCs) that can be harmful to the environment. To address this, researchers are exploring the use of greener solvents, such as ethanol (B145695) and ethyl acetate (B1210297), which are less toxic and have a lower environmental impact. acs.org In some cases, it is even possible to perform the synthesis without any solvent at all, further reducing the environmental footprint of the process. rsc.orgsci-hub.se

The following table summarizes some of the green chemistry approaches being used in benzoxazine synthesis:

Green Chemistry PrincipleApplication in Benzoxazine Synthesis
Use of renewable feedstocksSynthesis of bio-based benzoxazines from natural reactants. researchgate.netrsc.org
Safer solvents and auxiliariesUse of ethanol and ethyl acetate as greener solvent alternatives. acs.org
Solventless synthesisDevelopment of methods that do not require a solvent. rsc.orgsci-hub.seresearchgate.net

These sustainable practices not only make the synthesis of benzoxazines more environmentally friendly but also align with the broader goals of green chemistry. rsc.org

Exploration of Polypharmacology and Multi-Targeting Approaches

The concept of polypharmacology, where a single compound is designed to interact with multiple biological targets, is gaining traction in drug discovery. This approach is particularly relevant for complex diseases that involve multiple pathways. The versatile structure of this compound makes it an ideal scaffold for developing multi-target drugs.

Researchers are exploring how modifications to the benzoxazine ring can lead to compounds that interact with a variety of biological targets. For instance, certain benzoxazine derivatives have been found to inhibit multiple kinases, which are enzymes that play a crucial role in cell signaling. nih.govresearchgate.net By targeting multiple kinases simultaneously, these compounds could be more effective in treating diseases like cancer, where multiple signaling pathways are often dysregulated.

One study found that a specific benzoxazine derivative, HSB-13, was able to inhibit GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs). nih.govresearchgate.net This multi-targeting activity is believed to be responsible for the compound's neuroprotective effects. Another benzoxazine derivative, ASK-2a, was found to inhibit GSK3 and p38 MAPK, but not CDKs, suggesting that different structural modifications can lead to distinct multi-targeting profiles. nih.gov

The following table highlights some of the multi-targeting approaches being explored with benzoxazine derivatives:

Benzoxazine DerivativeTargeted KinasesPotential Therapeutic Application
HSB-13GSK3, p38 MAPK, CDKsNeurodegenerative diseases nih.govresearchgate.net
ASK-2aGSK3, p38 MAPKNeuroprotection nih.gov

These findings underscore the potential of this compound as a platform for developing innovative multi-target therapies.

Application in Agricultural Chemistry as Herbicide Safeners

In addition to their potential in medicine, benzoxazine derivatives are also being explored for their applications in agriculture. One area of particular interest is their use as herbicide safeners. nih.gov Herbicide safeners are compounds that are applied with herbicides to protect crops from injury without affecting the herbicide's effectiveness against weeds. nih.gov

Certain N-dichloroacetyl benzoxazines have been identified as effective herbicide safeners. nih.gov These compounds work by enhancing the crop's ability to metabolize the herbicide, thereby reducing its toxicity to the plant. This is a significant advantage in modern agriculture, as it allows for the use of more effective herbicides without causing damage to valuable crops.

The use of benzoxazine-based safeners is part of a broader effort to develop more sustainable and environmentally friendly agricultural practices. By protecting crops from herbicide damage, these compounds can help to improve crop yields and reduce the need for manual weeding. This, in turn, can lead to more efficient and cost-effective food production.

The following table provides an overview of the application of benzoxazine derivatives in agricultural chemistry:

Benzoxazine DerivativeApplicationMechanism of Action
N-dichloroacetyl benzoxazinesHerbicide safeners nih.govEnhances crop's ability to metabolize herbicides

The development of new and improved herbicide safeners based on the benzoxazine scaffold is an active area of research with the potential to make a significant impact on global food security.

Emerging Methodologies for Biological Evaluation

As new this compound derivatives are synthesized, there is a growing need for advanced methods to evaluate their biological activity. Researchers are employing a range of cutting-edge techniques to understand how these compounds interact with biological systems and to identify their potential therapeutic applications.

One of the key areas of focus is the use of cell-based assays to screen for biological activity. These assays allow researchers to test the effects of a large number of compounds on living cells in a high-throughput manner. For example, cell-based assays have been used to identify benzoxazine derivatives with anti-inflammatory, nih.govnih.gov anticancer, researchgate.net and neuroprotective properties. nih.govresearchgate.net

In addition to cell-based assays, researchers are also using more sophisticated techniques to study the molecular mechanisms of action of these compounds. Molecular docking studies, for instance, can be used to predict how a compound will bind to a specific protein target. nih.gov This information can be used to design more potent and selective compounds.

The following table summarizes some of the emerging methodologies being used for the biological evaluation of benzoxazine derivatives:

MethodologyApplication
Cell-based assaysScreening for anti-inflammatory, anticancer, and neuroprotective activity. nih.govnih.govnih.govresearchgate.netresearchgate.net
Kinase profilingIdentifying the specific kinases that are inhibited by a compound. nih.govresearchgate.net
Molecular dockingPredicting how a compound will bind to a protein target. nih.gov

These advanced methodologies are providing valuable insights into the biological activity of this compound derivatives and are helping to guide the development of new and improved therapeutic agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-2H-1,4-benzoxazine and its derivatives?

  • Methodology : A widely used approach involves cyclization of 2-aminophenols with 1,2-dibromoethane to form the benzoxazine core, followed by acylation with dichloroacetyl chloride to introduce the chloro substituent. Characterization via IR, NMR (¹H and ¹³C), ESI-MS, and X-ray crystallography ensures structural fidelity . Alternative routes include Lewis acid-catalyzed SN2-type ring-opening of aziridines with 2-halophenols, followed by Cu(I)-mediated intramolecular cyclization .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsion angles, and ring conformations (e.g., screw-boat configurations observed in benzoxazine derivatives). Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirm purity and regiochemistry .

Q. What are the primary biological targets of benzoxazine derivatives?

  • Methodology : Studies on analogs reveal activity on pancreatic β-cell KATP channels (inhibiting insulin release) and vascular smooth muscle cells (via calcium entry blockade). Electrophysiological assays and radioligand binding studies are used to quantify potency and selectivity .

Q. What physicochemical properties are critical for stability and reactivity studies?

  • Key Data : Molecular weight (163.22 g/mol), boiling point (323.5±41.0°C), and density (1.057 g/cm³ at 20°C) inform solvent selection and reaction conditions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in green chemistry frameworks?

  • Methodology : Replace traditional solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) to improve sustainability. Catalytic systems like Cu(I)/ligand complexes enhance regioselectivity in cyclization steps, reducing byproduct formation .

Q. How do researchers resolve contradictions in spectral data for benzoxazine derivatives?

  • Methodology : Discrepancies in NMR chemical shifts (e.g., overlapping proton signals) are addressed via 2D NMR (COSY, HSQC) and computational modeling (DFT calculations). SC-XRD provides definitive evidence for ambiguous regiochemistry .

Q. What structural modifications enhance the bioactivity of benzoxazine derivatives?

  • Methodology : Alkyl/aryl substitutions at position 2 of the benzoxazine ring modulate KATP channel activity. For example, 2,7-dimethyl analogs exhibit improved anti-proliferative effects in cancer cell lines (IC₅₀ < 10 µM). Structure-activity relationship (SAR) studies combine synthetic diversification with in vitro screening .

Q. Can benzoxazine derivatives act as hydrogen shuttles in electrocatalytic systems?

  • Methodology : Electrochemical hydrogenation experiments (e.g., using phenanthridine as a mediator) demonstrate reversible H₂ transfer. Cyclic voltammetry (CV) and controlled-potential electrolysis validate redox behavior and catalytic efficiency .

Q. What analytical challenges arise in quantifying trace impurities in benzoxazine synthesis?

  • Methodology : Ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS detects sub-ppm-level impurities. Method validation follows ICH Q2(R1) guidelines for linearity, precision, and accuracy .

Methodological Notes

  • Synthesis : Prioritize regioselective acylation/alkylation to avoid positional isomers.
  • Characterization : Combine SC-XRD with dynamic NMR to capture conformational flexibility.
  • Bioactivity : Use patch-clamp electrophysiology for real-time monitoring of ion channel modulation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.